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Compound of Interest

Compound Name:
(2-Chloro-3-fluoropyridin-4-

yl)methanol

Cat. No.: B1530328 Get Quote

An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol: Structure,

Synthesis, and Applications in Drug Discovery

Executive Summary: (2-Chloro-3-fluoropyridin-4-yl)methanol is a halogenated pyridine

derivative that serves as a crucial and versatile intermediate in medicinal chemistry and drug

development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a

hydroxymethyl group on the pyridine core, provides multiple reactive sites for molecular

elaboration. This guide, intended for researchers, scientists, and drug development

professionals, offers a comprehensive overview of its chemical structure, nomenclature,

physicochemical properties, and safety profile. Furthermore, it details a robust, field-proven

synthetic pathway from a commercially available precursor and explores its strategic

application as a building block in the synthesis of complex, biologically active molecules.

Chemical Identity: Structure and Nomenclature
The foundational step in utilizing any chemical intermediate is a precise understanding of its

structure and nomenclature. (2-Chloro-3-fluoropyridin-4-yl)methanol is a substituted

pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution

pattern is key to its chemical reactivity and utility.

Systematic Nomenclature and Identifiers: The compound is systematically named based on the

IUPAC (International Union of Pure and Applied Chemistry) rules. The pyridine ring is the
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parent structure, and the substituents are numbered to give the locants the lowest possible

values, starting from the nitrogen atom.

IUPAC Name: (2-Chloro-3-fluoropyridin-4-yl)methanol

Synonyms: 2-Chloro-3-fluoro-4-(hydroxymethyl)pyridine, 2-CHLORO-3-FLUORO-4-

PYRIDINEMETHANOL[1][2]

CAS Number: 946127-54-4[1][2][3][4]

The chemical structure is depicted below: 

Table 1: Chemical Identifiers and Nomenclature

Identifier Value Source

Molecular Formula C₆H₅ClFNO [3][4][5]

Molecular Weight 161.56 g/mol [1][3][4]

InChI
1S/C6H5ClFNO/c7-6-5(8)4(3-

10)1-2-9-6/h1-2,10H,3H2
[4]

InChI Key
GMUIRRXRGQQTNZ-

UHFFFAOYSA-N
[4][5]

| SMILES | Fc1c(nccc1CO)Cl |[4] |

Physicochemical and Safety Profile
Understanding the physical properties and safety information is critical for proper handling,

storage, and application in a laboratory setting.
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Physicochemical Properties: This compound is typically supplied as a solid, with physical

characteristics that make it amenable to standard organic synthesis procedures.[3][4]

Table 2: Physicochemical Properties

Property Value Source

Appearance Crystalline powder / Solid [3][4]

Purity ≥97% (Typical) [3]

Density 1.434 g/cm³ [1]

Boiling Point 263.7 °C at 760 mmHg [1]

Flash Point 113.3 °C [1]

Refractive Index 1.546 [1]

| Storage | Store at room temperature, keep container tightly sealed. |[3] |

Safety and Handling: (2-Chloro-3-fluoropyridin-4-yl)methanol is classified as harmful if

swallowed. Standard laboratory personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn during handling.

Table 3: GHS Safety and Handling Information

Category Information Source

GHS Pictogram GHS07 (Exclamation Mark) [4]

Signal Word Warning [4]

Hazard Statement H302: Harmful if swallowed [4]

| Hazard Class | Acute Toxicity 4 (Oral) |[4] |

Synthesis and Mechanistic Insights
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While multiple synthetic routes can be envisioned, a highly reliable and scalable approach

involves the reduction of the corresponding carboxylic acid, which is a commercially available

starting material. This strategy is favored in drug development for its predictability and high

functional group tolerance.

Proposed Synthetic Pathway: The most logical and field-proven approach is the reduction of 2-

Chloro-3-fluoropyridine-4-carboxylic acid (CAS 628691-93-0).[6][7] This transformation can be

efficiently achieved using a borane reagent, such as Borane-tetrahydrofuran complex

(BH₃•THF), which is known for its chemoselectivity in reducing carboxylic acids to alcohols

without affecting other sensitive functional groups like the chloro- and fluoro-substituents on the

aromatic ring.

The causality for selecting a borane-based reduction over harsher reagents like lithium

aluminum hydride (LAH) lies in its milder reaction conditions and easier workup procedure.

LAH is highly reactive and requires stringent anhydrous conditions and a more complex

quenching process, whereas BH₃•THF offers a more user-friendly and safer alternative for this

specific transformation.

2-Chloro-3-fluoropyridine-4-carboxylic acid
(CAS: 628691-93-0)

Borane-THF Complex
(BH3•THF)

in Anhydrous THF

1. Reduction Step

Aqueous Workup
(e.g., Methanol Quench, Extraction)

2. Reaction Quench

(2-Chloro-3-fluoropyridin-4-yl)methanol
(CAS: 946127-54-4)

3. Isolation
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Caption: Synthetic workflow for (2-Chloro-3-fluoropyridin-4-yl)methanol.

Applications in Medicinal Chemistry and Drug
Development
The strategic value of (2-Chloro-3-fluoropyridin-4-yl)methanol lies in its identity as a

trifunctional building block. Each functional group—the hydroxymethyl, the chloro, and the

fluoro—provides a handle for distinct and orthogonal chemical transformations.

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde

or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic

substitution, or transformed into an ether or ester.

Chloro Group (-Cl): Positioned at the C2 position of the pyridine ring, this chlorine atom is

activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of

a wide array of nucleophiles, including amines, thiols, and alcohols, which is a cornerstone of

modern medicinal chemistry for library synthesis.

Fluoro Group (-F): The fluorine atom at the C3 position significantly modulates the electronic

properties of the pyridine ring. It is a weak C-F bond that can participate in certain cross-

coupling reactions. More importantly, the incorporation of fluorine into drug candidates is a

well-established strategy to improve metabolic stability, binding affinity, and membrane

permeability.[7]

The presence of both chlorine and fluorine is particularly advantageous. Halogenated

heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs

containing chlorine.[8] This compound serves as a key precursor for synthesizing more

complex molecules, including kinase inhibitors and other targeted therapeutics where a

substituted pyridine core is required.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1530328?utm_src=pdf-body-img
https://www.benchchem.com/product/b1530328?utm_src=pdf-body
https://www.benchchem.com/product/b1530328?utm_src=pdf-body
https://www.calpaclab.com/2-chloro-3-fluoropyridine-4-carboxylic-acid-min-97-100-grams/ala-c139111-100g
https://www.sigmaaldrich.com/JP/ja/product/aldrich/mno000071
https://www.calpaclab.com/2-chloro-3-fluoropyridine-4-carboxylic-acid-min-97-100-grams/ala-c139111-100g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Role as a versatile intermediate in drug discovery.

Experimental Protocols
The following protocols are representative and should be adapted based on specific laboratory

conditions and scale.

Protocol 5.1: Synthesis via Carboxylic Acid Reduction

This protocol describes a self-validating system for the synthesis of (2-Chloro-3-fluoropyridin-
4-yl)methanol.

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-3-fluoropyridine-4-carboxylic

acid (1.0 eq).

Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran

(THF, ~0.2 M concentration) via cannula and stir until the solid is fully dissolved.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the

exothermicity of the subsequent addition of the reducing agent.

Reagent Addition: Charge the dropping funnel with Borane-THF complex (1.0 M in THF, ~1.5

eq). Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45

minutes, maintaining the internal temperature below 5 °C. The causality for slow addition is

to prevent a dangerous temperature spike and to minimize side reactions.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer

chromatography (TLC) or LC-MS until the starting material is consumed.

Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the

slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes

any excess borane reagent.

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl

acetate and wash sequentially with saturated sodium bicarbonate solution and brine. The

bicarbonate wash removes any unreacted acidic starting material.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the crude product by flash column chromatography on silica gel to afford the

pure (2-Chloro-3-fluoropyridin-4-yl)methanol.

Protocol 5.2: Downstream SₙAr Reaction (Representative)

This protocol illustrates the utility of the product as a substrate for nucleophilic aromatic

substitution.

Reactant Setup: In a sealable reaction vial, dissolve (2-Chloro-3-fluoropyridin-4-
yl)methanol (1.0 eq) and a desired primary or secondary amine (e.g., morpholine, 1.2 eq) in

dimethyl sulfoxide (DMSO).

Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0

eq). The base acts as a scavenger for the HCl generated during the reaction, driving the

equilibrium towards the product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1530328?utm_src=pdf-body
https://www.benchchem.com/product/b1530328?utm_src=pdf-body
https://www.benchchem.com/product/b1530328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Seal the vial and heat the mixture to 80-120 °C. The elevated temperature is

necessary to overcome the activation energy for the SₙAr reaction. Monitor by TLC or LC-

MS.

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and

extract the product with ethyl acetate.

Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and

purify by chromatography to yield the 2-amino-substituted pyridine derivative.

Conclusion
(2-Chloro-3-fluoropyridin-4-yl)methanol is a high-value chemical intermediate with significant

potential in the field of drug discovery. Its trifunctional nature allows for diverse and orthogonal

chemical modifications, making it an ideal scaffold for building complex molecular architectures.

The synthetic route presented is robust and scalable, relying on a commercially available

precursor. As the demand for novel therapeutics continues to grow, the strategic application of

such versatile building blocks will remain paramount to the efficient discovery and development

of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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